1-Isobutoxy-1-ethoxy-3-methylbutane
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Overview
Description
1-Isobutoxy-1-ethoxy-3-methylbutane is an organic compound with the molecular formula C11H24O2 It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutoxy-1-ethoxy-3-methylbutane can be synthesized through a series of organic reactions. One common method involves the reaction of isobutyl alcohol with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ether compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutoxy-1-ethoxy-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), ethyl bromide (C2H5Br)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
1-Isobutoxy-1-ethoxy-3-methylbutane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacturing of other organic compounds.
Mechanism of Action
The mechanism of action of 1-isobutoxy-1-ethoxy-3-methylbutane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into various products.
Comparison with Similar Compounds
1-Isopropoxy-3-methylbutane: Similar in structure but with an isopropoxy group instead of an isobutoxy group.
1-(1-Ethoxyethoxy)-3-methylbutane: Contains an ethoxyethoxy group, differing in the arrangement of oxygen atoms and alkyl groups.
Uniqueness: 1-Isobutoxy-1-ethoxy-3-methylbutane stands out due to its specific combination of isobutoxy and ethoxy groups, which confer unique chemical properties and reactivity. This distinct structure allows for diverse applications and interactions in various scientific fields.
Properties
CAS No. |
85136-40-9 |
---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-ethoxy-3-methyl-1-(2-methylpropoxy)butane |
InChI |
InChI=1S/C11H24O2/c1-6-12-11(7-9(2)3)13-8-10(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
CDUMXRCATAAWBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C)C)OCC(C)C |
Origin of Product |
United States |
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